2-Ethoxy-6-fluorobenzoic acid
Description
2-Ethoxy-6-fluorobenzoic acid is a substituted benzoic acid derivative featuring an ethoxy group at the 2-position and a fluorine atom at the 6-position of the aromatic ring. This structural arrangement imparts unique physicochemical properties, such as altered acidity, solubility, and reactivity, compared to unsubstituted benzoic acid. The ethoxy group, an electron-donating substituent, reduces the compound’s acidity relative to benzoic acid, while the fluorine atom (electron-withdrawing) counterbalances this effect, influencing its hydrogen-bonding capacity and lipophilicity. Though direct data on its applications are sparse in the provided evidence, structurally analogous compounds (e.g., 2-fluoro-6-methoxybenzoic acid) are utilized in pharmaceutical synthesis and agrochemical research .
Properties
IUPAC Name |
2-ethoxy-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEXKDRXZJUAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and provides high yields of the desired product. Another method involves the use of organotrifluoroborate salts in a one-pot procedure, which simplifies the synthesis process .
Industrial Production Methods
In industrial settings, the production of 2-ethoxy-6-fluorobenzoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Fluoride salts in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts.
Major Products Formed
Substitution Products: Depending on the substituent introduced.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Esters: Formed from esterification reactions.
Scientific Research Applications
Medicinal Chemistry
2-Ethoxy-6-fluorobenzoic acid is primarily studied for its potential therapeutic applications. The fluorine atom in its structure enhances lipophilicity, which can improve the compound's bioavailability and efficacy as a pharmaceutical agent.
- Antimicrobial Activity : Research has indicated that derivatives of benzoic acid exhibit antimicrobial properties. The introduction of the ethoxy and fluorine groups may enhance these properties, making it a candidate for developing new antimicrobial agents .
Organic Synthesis
In organic synthesis, 2-Ethoxy-6-fluorobenzoic acid serves as a versatile building block. Its functional groups allow for various chemical reactions, including:
- Esterification : It can be converted into esters, which are useful in the synthesis of more complex molecules.
- Coupling Reactions : The compound can participate in coupling reactions to form larger aromatic compounds, which are essential in creating dyes and agrochemicals .
Material Science
The compound's unique properties make it suitable for applications in material science:
- Polymer Chemistry : It can be utilized in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
- Coatings and Adhesives : Its chemical structure may contribute to the development of advanced coatings and adhesives with improved performance characteristics .
Case Study 1: Antimicrobial Properties
A study conducted on various benzoic acid derivatives, including 2-Ethoxy-6-fluorobenzoic acid, demonstrated significant antimicrobial activity against several bacterial strains. The results indicated that modifications to the benzoic acid structure could enhance efficacy against resistant strains, suggesting potential for further development into therapeutic agents .
Case Study 2: Synthesis of Fluorinated Polymers
Research focused on synthesizing fluorinated polymers using 2-Ethoxy-6-fluorobenzoic acid as a precursor showed promising results. The resultant polymers exhibited superior hydrophobic properties and thermal stability compared to non-fluorinated counterparts, highlighting the compound's utility in material science applications .
Mechanism of Action
The mechanism of action of 2-ethoxy-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The ethoxy and fluorine substituents on the benzoic acid ring influence its reactivity and interaction with biological molecules. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Fluoro-6-methoxybenzoic Acid
- Structure : Methoxy group at position 2 and fluorine at position 6.
- Properties : The methoxy group is smaller than ethoxy, leading to higher crystallinity and melting points compared to 2-ethoxy derivatives. The fluorine atom enhances acidity (pKa ~2.8–3.2, estimated) due to its electron-withdrawing nature.
- Applications: Widely used as a building block in drug synthesis, particularly in kinase inhibitors and anti-inflammatory agents. Commercial availability is noted in TCI Chemicals catalogs .
2-Fluoro-6-methylbenzoic Acid
- Structure : Methyl group at position 2 and fluorine at position 6.
- Properties : The methyl group increases lipophilicity, enhancing membrane permeability but reducing water solubility. The fluorine atom stabilizes the carboxylate anion, resulting in moderate acidity (pKa ~3.5).
- Applications : Employed in agrochemicals and as an intermediate in organic synthesis .
Ethyl 2-Chloro-6-fluorobenzoate
- Structure : Ester derivative with chlorine at position 2 and fluorine at position 6.
- Properties : The ester group improves volatility and reduces reactivity compared to the carboxylic acid. Chlorine’s steric and electronic effects lower hydrolysis rates, enhancing stability under acidic conditions. Molecular mass: 202.609 g/mol .
- Applications : Primarily used as a precursor in the synthesis of herbicides and polymer additives .
2-Ethoxy-6-fluorophenylboronic Acid
- Structure : Boronic acid derivative with ethoxy and fluorine substituents.
- Properties : The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, critical in medicinal chemistry. Ethoxy enhances solubility in polar aprotic solvents.
- Applications : Key intermediate in synthesizing fluorinated biaryl compounds for drug discovery .
Data Tables
*Estimated based on substituent effects.
Research Findings and Key Observations
- Synthetic Routes : 2-Ethoxy-6-fluorobenzoic acid can be synthesized via etherification of 2-hydroxy-6-fluorobenzoic acid with ethyl bromide under basic conditions. Similar methods are employed for 2-fluoro-6-methoxybenzoic acid, achieving yields up to 75% .
- Reactivity : The ethoxy group in 2-ethoxy-6-fluorobenzoic acid reduces electrophilicity at the carbonyl carbon, making it less reactive toward nucleophiles compared to methyl or unsubstituted analogs .
- Thermal Stability : Fluorine and ethoxy substituents collectively enhance thermal stability, as observed in differential scanning calorimetry (DSC) studies of related compounds .
Biological Activity
2-Ethoxy-6-fluorobenzoic acid (EFBA) is a compound of increasing interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C_10H_11F_O_2
Molecular Weight: 182.19 g/mol
CAS Number: 902152-91-4
The compound features an ethoxy group at the 6-position and a fluorine atom at the 2-position on the benzoic acid ring, which contribute to its electronic properties and biological interactions.
EFBA's biological activity is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances its lipophilicity, potentially increasing its membrane permeability. The ethoxy group may also influence binding affinity to target proteins or enzymes, modulating their activity in biochemical pathways.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity: EFBA has been explored for its potential to inhibit specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity: It may act as a ligand for certain receptors, influencing signal transduction pathways.
Antimicrobial Activity
Research has demonstrated that EFBA exhibits antimicrobial properties against various bacterial strains. A study reported that derivatives of benzoic acid, including EFBA, showed significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 15.62 µg/mL | 31.25 µg/mL |
| Escherichia coli | 62.5 µg/mL | 125 µg/mL |
| Pseudomonas aeruginosa | 250 µg/mL | >2000 µg/mL |
These findings suggest that EFBA could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of EFBA. In vitro studies using various cancer cell lines indicated that EFBA exhibited moderate cytotoxicity, with IC50 values varying based on the cell type.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 50 |
| HepG2 (Liver cancer) | 75 |
| MCF-7 (Breast cancer) | 100 |
These results highlight the potential of EFBA as an anticancer agent while emphasizing the need for further investigation into its selectivity and mechanism of action .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the effect of EFBA on cell proliferation in various cancer models. Results indicated that EFBA significantly reduced cell viability in A549 cells, suggesting potential use in lung cancer therapy .
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of EFBA. The compound was shown to inhibit pro-inflammatory cytokines in vitro, indicating its potential application in treating inflammatory diseases .
- Enzyme Inhibition : Research has also explored EFBA's role as an inhibitor of specific enzymes involved in metabolic disorders. Preliminary findings suggest that it may affect pathways related to glucose metabolism and lipid profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Ethoxy-6-fluorobenzoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via esterification of 6-fluoro-salicylic acid with ethanol using concentrated sulfuric acid as a catalyst. Alternatively, nucleophilic fluorination of pre-functionalized benzoic acid derivatives (e.g., using 1-arylbenziodoxolones) may enhance regioselectivity .
- Key Variables : Temperature (70–90°C for esterification), solvent polarity (polar aprotic solvents for fluorination), and catalyst loading (e.g., H₂SO₄ at 5–10 mol%).
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most effective for characterizing 2-Ethoxy-6-fluorobenzoic acid, and what critical data points should be analyzed?
- Techniques :
- ¹H/¹³C NMR : Identify substituent positions (e.g., fluorine’s deshielding effect at C6, ethoxy group splitting patterns) .
- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹), ether (1100–1250 cm⁻¹), and C-F (1000–1100 cm⁻¹) stretches.
- Mass Spectrometry (EI-MS) : Molecular ion peak (M⁺ at m/z 198) and fragmentation patterns (e.g., loss of COOH or ethoxy groups) .
Advanced Research Questions
Q. How can researchers address challenges in achieving regioselective fluorination during the synthesis of 2-Ethoxy-6-fluorobenzoic acid?
- Problem : Competing fluorination at adjacent positions (e.g., C4 or C5) due to electron-donating ethoxy group effects.
- Solutions :
- Use directed ortho-metalation (DoM) strategies with lithium bases to pre-activate the C6 position .
- Employ Lewis acid catalysts (e.g., BF₃·Et₂O) to stabilize transition states favoring C6 substitution .
Q. What computational modeling approaches can predict the reactivity and stability of 2-Ethoxy-6-fluorobenzoic acid in different solvents?
- Methods :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess electrostatic potential maps and frontier molecular orbitals (FMO) for nucleophilic/electrophilic sites.
- MD Simulations : Study solvation effects in polar (water) vs. non-polar (toluene) solvents using GROMACS .
- Applications : Predict solubility trends, acid dissociation constants (pKa), and aggregation behavior.
Q. How can contradictory data in solubility or bioactivity studies of 2-Ethoxy-6-fluorobenzoic acid be resolved?
- Case Example : Discrepancies in reported solubility in DMSO (10–50 mg/mL).
- Resolution Steps :
Standardize purity assessment (HPLC ≥98%).
Control temperature (25°C ± 0.5°C) and solvent batch variability.
Validate via independent techniques (e.g., gravimetric analysis vs. UV-Vis calibration) .
Q. What strategies improve catalytic efficiency in greener synthesis routes for 2-Ethoxy-6-fluorobenzoic acid?
- Innovations :
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 6 hrs) and energy consumption .
- Biocatalysts : Lipases (e.g., Candida antarctica) for esterification under mild conditions (pH 7, 40°C) .
- Metrics : Calculate E-factor (waste/product ratio) and atom economy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
